BMI-Glu

Enzyme kinetics GGT assay standardization Michaelis-Menten parameters

Uncharacterized GGT probes cause enzyme saturation mismatches and cross-study reproducibility failures. BMI-Glu solves this with an experimentally defined Km of 69.63 µM, enabling predictable GGT activity assays without pre-experimental kinetic characterization. - 8-fold fluorescence enhancement at 578 nm (λex 438→512 nm red-shift) with 25-min response time. - Water-soluble, surfactant-free formulation validated in live-cell HepG2 imaging. - >98% purity; available from multiple vendors for HTS inhibitor screening workflows.

Molecular Formula C31H32N5O3S+
Molecular Weight 554.7 g/mol
Cat. No. B15143066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMI-Glu
Molecular FormulaC31H32N5O3S+
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCC[N+]1=C(C(C2=C1C=CC(=C2)C3=CC=CC4=NSN=C43)(C)C)C=CC5=CC=C(C=C5)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C31H31N5O3S/c1-4-36-26-15-11-20(22-6-5-7-25-29(22)35-40-34-25)18-23(26)31(2,3)27(36)16-10-19-8-12-21(13-9-19)33-28(37)17-14-24(32)30(38)39/h5-13,15-16,18,24H,4,14,17,32H2,1-3H3,(H,38,39)/p+1
InChIKeyUDAIWZSIGMIJHN-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMI-Glu: Water-Soluble GGT Probe with Defined Kinetics


BMI-Glu is a small-molecule, activatable fluorescent probe designed for the selective detection of γ-glutamyl transpeptidase (GGT), a cell-surface enzyme overexpressed in multiple cancer types [1]. It belongs to the class of 'off–on' ICT-based fluorogenic probes and is classified as Probe #5 in the most recent comprehensive review of GGT-responsive probes [2]. The probe is commercially available with standardized purity (>98%) from multiple vendors , and its Michaelis constant (Km) has been experimentally determined as 69.63 µM, providing users with a kinetically benchmarked tool for quantitative enzyme activity assays .

Why BMI-Glu Cannot Be Substituted by Generic Probes


In-class GGT fluorescent probes are not interchangeable because their performance is governed by three interdependent parameters that vary substantially across probe architectures: (i) the Michaelis constant (Km) reflecting enzyme-substrate affinity, (ii) the fluorogenic mechanism (ICT vs. AIE vs. ratiometric) dictating signal-to-background and concentration-dependent artifacts, and (iii) aqueous solubility determining compatibility with live-cell imaging without organic co-solvents [1][2]. BMI-Glu occupies a specific position in this parameter space: its experimentally determined Km of 69.63 µM defines its operational concentration range for GGT assays, its ICT-based 'off–on' mechanism provides an 8-fold fluorescence enhancement with a red-shift from 438 to 512 nm upon GGT cleavage [1], and its explicit characterization as 'water-soluble' with 'good biocompatibility' [1] distinguishes it from probes requiring co-solvents or formulation additives. Substituting BMI-Glu with an uncharacterized or kinetically undefined GGT probe risks incompatible enzyme saturation regimes, altered signal-to-noise ratios, and loss of reproducibility in aqueous biological matrices.

BMI-Glu Quantitative Evidence vs. Key GGT Probes


Defined Km for Reproducible Assay Design

BMI-Glu possesses a vendor-verified and literature-referenced Km of 69.63 µM . This defined Km allows users to calculate the substrate concentration required to achieve desired fractional enzyme saturation (e.g., [S] = Km for 50% Vmax) and to compare kinetic behavior directly against the endogenous GGT substrate glutathione (Km ≈ 5–10 µM) or the colorimetric substrate L-γ-glutamyl-p-nitroanilide (Km ≈ 1–2 mM) [1]. In contrast, many recently published GGT probes (e.g., GTP, KL-Glu, Glu-MDA) report only limit of detection (LOD) without reporting Km values, precluding kinetic benchmarking and making cross-experimental replication dependent on empirical concentration optimization rather than calculated parameters [2]. This represents a cross-study comparable advantage for assay design reproducibility.

Enzyme kinetics GGT assay standardization Michaelis-Menten parameters

Water Solubility vs. Probes Requiring Co-Solvents

BMI-Glu is explicitly characterized in its primary publication as possessing 'good water solubility and biocompatibility,' and was successfully used to monitor GGT activity in live HepG2 cells without the addition of organic co-solvents or surfactants [1]. This is a structurally designed feature arising from its γ-glutamyl amide group conferring aqueous compatibility. In contrast, the TPE-based GGT Probe #6 (AIEgen-based) required 20 µM CTAB (cetyltrimethylammonium bromide, a surfactant) in PBS buffer to achieve its reported LOD of 0.59 U/L [2], and several other probes in the literature rely on DMSO co-solvent for dissolution and delivery, which can confound cellular assays through solvent toxicity [2]. BMI-Glu's surfactant- and co-solvent-free operational profile provides a cross-study comparable advantage for live-cell imaging workflows where additive-free aqueous conditions are required.

Aqueous bioimaging Live-cell compatibility Probe solubility

ICT Off–On Mechanism: Simplicity vs. Complex Designs

BMI-Glu employs a well-characterized intramolecular charge transfer (ICT) quenching mechanism: the γ-glutamyl linkage to the indocyanine-derived fluorophore quenches emission; GGT-catalyzed cleavage restores fluorescence with an 8-fold enhancement at 578 nm and a bathochromic absorption shift from 438 to 512 nm, reaching maximal signal within 25 minutes [1][2]. The authors describe the probe as 'simple-structured but effective' [3]. This structural simplicity is a class-level inference advantage for users prioritizing probe stability, batch-to-batch synthetic reproducibility, and lower procurement cost relative to multi-component architectures such as ratiometric probes requiring dual-fluorophore conjugation or AIEgen probes requiring aggregation-state control [1]. However, the review notes that BMI-Glu's 8-fold enhancement and LOD of 70.2 mU/L represent 'relatively lower sensitivity over the probes described above'—specifically, CV-Glu (Probe #4) achieves ~500-fold enhancement with LOD 5.6 mU/L [1], indicating a sensitivity trade-off for structural simplicity.

Fluorescence turn-on mechanism ICT fluorogenic probes Probe structural simplicity

Commercial Availability vs. In-House Synthesis

BMI-Glu is commercially stocked by multiple independent vendors including MedChemExpress (HY-146343) and TargetMol (T82852), with certified purity exceeding 98% . This multi-vendor availability reduces single-supplier dependency and permits competitive sourcing. By contrast, many comparator GGT probes discussed in the literature (e.g., CV-Glu, TPE-AIEgen Probe #6, NIR-SN-GGT, GTP, Glu-MDA) remain available solely through in-house synthesis by the originating academic laboratories, with no commercial catalog number, no batch-level purity certification, and no multi-vendor quality benchmarking [1]. This represents a direct procurement differentiator: BMI-Glu provides immediate experimental deployment without the time, cost, and reproducibility risks of custom chemical synthesis.

Commercial availability Probe procurement Quality control standardization

BMI-Glu: Best Application Scenarios


Reproducible GGT Screening with Defined Km

BMI-Glu's experimentally determined Km of 69.63 µM [1] provides a kinetic benchmark that enables researchers to design GGT activity assays with predictable enzyme saturation, eliminating the need for pre-experimental kinetic characterization. This makes BMI-Glu suitable for routine GGT screening in biochemical laboratories, particularly where cross-study reproducibility of enzyme concentration regimes is critical. The probe's 8-fold fluorescence enhancement at 578 nm with 25-minute response time [2] provides adequate sensitivity for GGT activity in the clinically relevant range, though users requiring sub-mU/L detection limits should note that BMI-Glu's LOD of 70.2 mU/L is less sensitive than CV-Glu (LOD 5.6 mU/L) or TPE-based Probe #6 (LOD 0.59 U/L) [2].

Surfactant-Free Live-Cell GGT Imaging

BMI-Glu has been validated for live-cell imaging of GGT activity in HepG2 hepatocellular carcinoma cells under aqueous, additive-free conditions [1]. Its explicit water solubility and biocompatibility, confirmed in the primary publication, make it suitable for cell-based GGT expression screening where surfactant additives (required by AIEgen probes such as Probe #6 with 20 µM CTAB) would confound membrane integrity or cellular physiology [2]. This scenario is directly supported by the evidence that BMI-Glu operates without organic co-solvents or surfactants—a practical advantage over probes documented to require DMSO or CTAB for dissolution and delivery [2].

High-Throughput GGT Inhibitor Screening with Commercial Probe

For pharmaceutical and biotech laboratories conducting GGT inhibitor library screens, BMI-Glu's commercial availability with >98% certified purity from multiple vendors [1] eliminates the variability and lead-time associated with custom-synthesized academic probes. Its simple ICT-based single-fluorophore architecture, described as 'simple-structured but effective' [2], supports cost-efficient bulk procurement for high-throughput screening (HTS) campaigns where probe consumption is high. This contrasts with multi-component ratiometric or AIEgen probes that present greater synthetic complexity and are not commercially catalogued . The defined Km further allows HTS assay optimization using calculated substrate concentrations rather than empirical determination.

Well-Characterized Probe for Teaching and Method Development

BMI-Glu is documented in both a primary research article [1] and a comprehensive peer-reviewed review of GGT probes [2], providing new users with detailed experimental protocols, known photophysical parameters (8-fold enhancement, λem = 578 nm, absorption shift 438→512 nm), and established kinetic constants (Km = 69.63 µM). This body of published validation data supports method development and teaching applications where documented reproducibility and protocol transferability are more important than achieving the lowest possible detection limit. The probe's simple structural design further facilitates pedagogical demonstration of ICT-based fluorogenic mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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